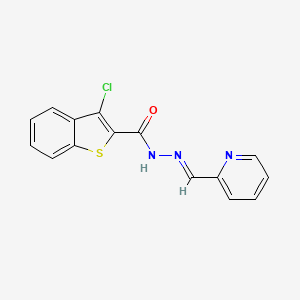

![molecular formula C18H21NO4 B5572427 [4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis techniques for complex organic molecules often involve multi-step reactions, starting from commercially available reagents. For example, the synthesis of certain furan and pyrazole derivatives involves sequences of reactions including Povarov cycloaddition and N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of a bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol compound was established using these methods, highlighting the importance of intermolecular interactions in stabilizing the molecule's conformation (Dong & Huo, 2009).

Scientific Research Applications

Catalyzed Synthesis and Rearrangement

One method involves the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction , which is used for the synthesis of oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method offers good yields, high selectivity, and requires low catalyst loading, making it efficient for creating complex molecules (B. Reddy et al., 2012).

Enantioselective Carbonyl Addition

Another research highlights the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, including the use of an iridium-catalyzed transfer hydrogenation process. This process is valuable for producing optically enriched products that can undergo further transformations, demonstrating the versatility of furan methanols in synthetic chemistry (Benjamin Bechem et al., 2010).

Methanol as a H-Transfer Reactant

The use of methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and ketones showcases its potential as a clean and efficient reactant. This methodology is particularly interesting for the selective reduction of carbonyl compounds, including furfural, to their corresponding alcohols under mild conditions, which could be relevant for the manipulation of the chemical structure (T. Pasini et al., 2014).

Phosphomolybdic Acid Catalysis

The synthesis of trans-4,5-Disubstituted Cyclopentenones from furan-2-yl(phenyl)methanol using phosphomolybdic acid as a catalyst is another notable method. This process also emphasizes the efficiency of catalyzed reactions in producing complex molecules with high selectivity and yield (B. Reddy et al., 2012).

Methanol in Biomass Derivative Upgrading

Research on the selective conversion of biomass-derived furans in methanol versus water as solvents underlines the impact of solvent choice on chemical reactions. Methanol facilitates the conversion of furans into valuable chemicals like methyl levulinate, contrasting with water where polymerization occurs (Xun Hu et al., 2015).

properties

IUPAC Name |

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(5-methyl-2-phenylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-13-9-16(17(23-13)15-5-3-2-4-6-15)18(21)19-7-8-22-12-14(10-19)11-20/h2-6,9,14,20H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJUZISUJOQTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCOCC(C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(5-Methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

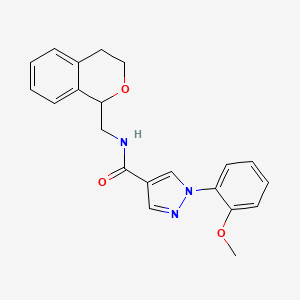

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

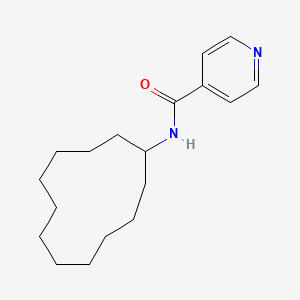

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)